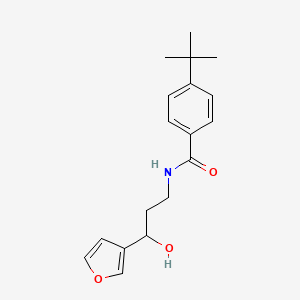

4-(tert-butyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

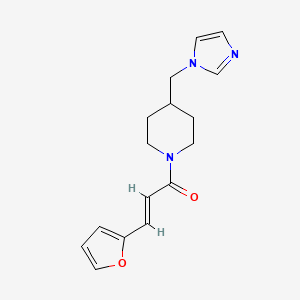

Übersicht

Beschreibung

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a tert-butyl group and an amide group. The amide group is further substituted with a 3-hydroxypropyl group that is attached to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a furan ring, and an amide group. The benzene and furan rings are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution reactions, and the furan ring could participate in Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzene and furan rings could contribute to its lipophilicity, while the amide group could allow for hydrogen bonding. This could affect its solubility, boiling point, melting point, and other physical and chemical properties .Wissenschaftliche Forschungsanwendungen

- For instance, finasteride , used to treat benign prostatic hyperplasia, contains an N-tert-butyl amide group. Similarly, nelfinavir , a protease inhibitor for HIV treatment, and CPI-1189 , with antioxidant properties, also feature this functional group .

- By understanding its antioxidant mechanisms, scientists aim to develop therapeutic strategies for neurodegenerative conditions .

- The Ritter reaction, employing nitriles and tert-butyl derivatives, offers an efficient route to N-tert-butyl amides. Researchers explore variations of this reaction for diverse applications .

- Researchers analyze its absorption bands and molar absorptivity to understand its behavior under UV radiation .

- The stereochemistry of the reduction of N-tert-butyl-4-methylpiperid-3-one (a related compound) has been studied. Understanding the reactivity of its substituents informs synthetic strategies and reaction mechanisms .

Medicinal Chemistry and Drug Development

Antioxidant Properties and Neuroprotection

Organic Synthesis and Catalysis

UV Absorption Spectroscopy

Stereochemistry and Reduction Studies

Isoindolines-1,3-diones Synthesis

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activity. It could also be interesting to explore its potential uses in various fields, such as medicine or materials science .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(2,3)15-6-4-13(5-7-15)17(21)19-10-8-16(20)14-9-11-22-12-14/h4-7,9,11-12,16,20H,8,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRDKDGTWOGGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-[(E)-2-nitroethenyl]pyrazole](/img/structure/B2578578.png)

![Methyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2578579.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578580.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578581.png)

![1-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2578582.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)

![(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one](/img/structure/B2578587.png)

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)